molecular formula C15H20N2OS B2893826 3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol CAS No. 905765-54-0

3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol

Cat. No. B2893826
CAS RN: 905765-54-0
M. Wt: 276.4
InChI Key: JXYXWLPXDLENKM-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities and are found in many important synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a dimethylphenyl group and a propanol group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the thiazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole ring and the hydroxyl group in the propanol group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Luminescence Sensing

Research has indicated the potential of structurally similar dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks for luminescence sensing. These frameworks show sensitivity to benzaldehyde-based derivatives, suggesting that compounds with a dimethylphenyl component may have applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Chemical Synthesis and Library Generation

Compounds with similar structural motifs have been used as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds. This approach highlights the potential of such molecules in synthetic chemistry to create a wide range of structurally and functionally diverse molecules (Roman, 2013).

Cycloaddition and Cyclocondensation Reactions

The behavior of related compounds in cycloaddition and cyclocondensation reactions has been studied, demonstrating their reactivity and potential in synthesizing a variety of heterocyclic derivatives. Such reactions are fundamental in the development of pharmaceuticals and agrochemicals (Sokolov et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thiazole derivatives . This could include testing the compound for antiviral, anti-inflammatory, or anticancer activity.

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-11-5-6-14(12(2)9-11)16-15-17(7-4-8-18)13(3)10-19-15/h5-6,9-10,18H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXWLPXDLENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol

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